1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a piperazine derivative featuring two distinct substituents:
- Position 1: A 4-methoxyphenyl sulfonyl group, which introduces electron-donating methoxy and polar sulfonyl moieties.
This compound is structurally optimized for diverse pharmacological applications, leveraging the piperazine scaffold’s flexibility in drug design.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUPQYOEFFYCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(2-thienylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thienylmethyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are extensively studied for their tunable pharmacological profiles. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Substituent Impact on Activity :
- Sulfonyl vs. Carbonyl : The sulfonyl group (e.g., in and ) enhances polarity and hydrogen-bonding capacity, favoring interactions with enzymatic active sites. In contrast, acylated derivatives (e.g., thienylcarbonyl) may improve CNS penetration due to balanced lipophilicity .
- Heterocyclic Moieties : Thiophene (lipophilic) vs. oxadiazole (polar, metabolically stable) significantly alter pharmacokinetics. For example, oxadiazole-containing compounds () show prolonged half-lives in vitro .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution (e.g., sulfonylation with aryl sulfonyl chlorides) or reductive amination (). The target compound likely follows a similar route, substituting bromoacetyl chloride with 2-thienylmethyl halides .
Biological Performance: Antiproliferative Activity: Sulfonyl-piperazines () inhibit cancer cell growth (IC50: 1–10 μM) by targeting tubulin or kinase pathways. Antifungal Effects: Hydrophobic substituents (e.g., phenoxypropyl in ) disrupt fungal membrane integrity (MIC: 25–100 μM) . Receptor Antagonism: p-MPPI () achieves sub-micromolar 5-HT1A receptor antagonism (ID50: 3–5 mg/kg in vivo) via optimized methoxy positioning .
Research Findings and Data Tables
Table 2: Physicochemical Properties of Selected Piperazine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
